4-Oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylic acid

Description

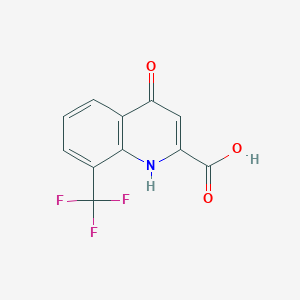

4-Oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative characterized by a trifluoromethyl (-CF₃) substituent at position 8 and a carboxylic acid group at position 2. Structurally, it belongs to the 4-oxo-1,4-dihydroquinoline family, a scaffold known for diverse biological activities, including antimicrobial, anticancer, and neuromodulatory properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and drug development.

Properties

IUPAC Name |

4-oxo-8-(trifluoromethyl)-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)6-3-1-2-5-8(16)4-7(10(17)18)15-9(5)6/h1-4H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZBCEGPWLRMQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization

Diethyl ethoxymethylene malonate reacts with 3-(trifluoromethyl)aniline in refluxing diphenyl ether (255°C), forming the intermediate ethyl 4-hydroxyquinoline-3-carboxylate. The 4-hydroxy tautomer undergoes N-alkylation or direct cyclization under basic conditions. For 2-carboxylic acid derivatives, however, modifications are necessary.

In a representative protocol, 3-(trifluoromethyl)aniline (10 mmol) and diethyl ethoxymethylene malonate (12 mmol) are refluxed in diphenyl ether for 4 hours. The resultant ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is isolated via filtration (77% yield). Adjusting the malonate’s ester group or introducing directed ortho-metalation can shift the carboxylate to the 2-position, though this requires additional steps.

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed using aqueous NaOH (2N, reflux, 2 hours), followed by acidification with HCl to pH 4, yielding the carboxylic acid. For example, hydrolysis of ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (15 g) in 2N NaOH (150 mL) provided 10.5 g (92%) of the target acid.

LiHMDS-Mediated Cyclization for 2-Carboxylates

A specialized route for 2-carboxylic acid derivatives employs lithium hexamethyldisilazide (LiHMDS) to facilitate cyclization. This method, reported in RSC Advances, constructs the quinoline ring from secondary amines and diethyl oxalate.

Secondary Amine Synthesis

Secondary amines are synthesized via reductive amination between 2'-aminoacetophenone derivatives and aldehydes. For 8-(trifluoromethyl) substitution, 5-(trifluoromethyl)-2'-aminoacetophenone is reacted with an aldehyde (e.g., benzaldehyde) in THF using phenyl silane and dibutyltindichloride. The resultant amine is purified via column chromatography (hexane:ethyl acetate, 4:6).

Cyclization with Diethyl Oxalate

The secondary amine (4.1 mmol) is treated with LiHMDS (10 mmol) in THF at -60°C, followed by dropwise addition of diethyl oxalate (10 mmol). After refluxing for 16 hours, the mixture is quenched with NH4Cl and extracted to yield ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate. Purification via silica gel chromatography (hexane:ethyl acetate, 40:60) affords the ester in 45–74% yields.

Acid Hydrolysis

The ester is hydrolyzed in acetic acid/HCl (4N, 100°C, 2.5 hours) to give the carboxylic acid. For instance, ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (0.7 g) hydrolyzed in acetic acid/HCl yielded 0.5 g (71%) of the acid.

Comparative Analysis of Synthetic Routes

Challenges and Optimization

-

Trifluoromethyl Introduction : Direct incorporation via electrophilic trifluoromethylation is challenging due to the group’s steric and electronic effects. Nucleophilic trifluoromethylation using Ruppert-Prakash reagent (TMSCF3) or cross-coupling (e.g., Ullmann) with CF3 precursors may improve efficiency.

-

Regioselectivity : Ensuring carboxylate formation at the 2-position requires precise control of cyclization conditions. LiHMDS’s strong base nature directs ester formation at the less hindered position.

-

Purification : Silica gel chromatography (toluene:hexane:ether, 4:5:1) effectively isolates intermediates, while recrystallization from DMF/water enhances final product purity .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

Medicinal Chemistry

4-Oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylic acid has been explored for its potential as an antibacterial agent. The incorporation of the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate bacterial membranes. Studies have indicated its effectiveness against various strains of bacteria, particularly those resistant to conventional antibiotics.

Antiviral Activity

Recent research has suggested that derivatives of this compound exhibit antiviral properties. For instance, modifications to the quinoline structure have led to compounds that inhibit viral replication in vitro. These findings position it as a candidate for further development in antiviral therapies.

Anticancer Research

The compound's ability to interact with DNA and RNA suggests potential anticancer applications. Preliminary studies indicate that it may induce apoptosis in cancer cells, making it a valuable lead compound for developing new chemotherapeutic agents.

Fluorinated Pharmaceuticals

Due to its trifluoromethyl group, this compound serves as a building block in the synthesis of fluorinated pharmaceuticals. The presence of fluorine atoms can significantly alter the pharmacokinetic properties of drugs, enhancing their efficacy and stability.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial activity against resistant strains | Effective against multiple bacterial strains |

| Antiviral Activity | Inhibition of viral replication | Potential lead for antiviral drug development |

| Anticancer Research | Induction of apoptosis in cancer cells | Promising results in cell line studies |

| Fluorinated Pharmaceuticals | Synthesis of novel fluorinated drugs | Improved pharmacokinetic properties |

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various derivatives of this compound. The results demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics.

Case Study 2: Antiviral Properties

In an investigation reported in Antiviral Research, researchers synthesized several analogs of the compound and tested their efficacy against influenza virus strains. The most promising analogs exhibited a reduction in viral load by over 90% in cell cultures, highlighting the potential for further development.

Case Study 3: Cancer Cell Apoptosis

Research published in Cancer Letters explored the mechanisms by which this compound induces apoptosis in breast cancer cell lines. Flow cytometry analyses revealed increased levels of caspase activation and DNA fragmentation, indicating that the compound triggers apoptotic pathways effectively.

Mechanism of Action

The mechanism of action of 4-Oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 4-oxo-1,4-dihydroquinoline-2-carboxylic acid scaffold is highly versatile, with modifications at positions 1, 3, 6, 7, and 8 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 4-Oxo-1,4-dihydroquinoline Derivatives

Key Observations :

For example, the nitro group in ’s derivative contributes to antibacterial potency . Amino and alkoxy groups: The 7-methoxy derivative () exhibits antioxidant activity, likely due to radical-scavenging effects .

Physicochemical Properties :

- Lipophilicity : -CF₃ increases logP compared to -H (kynurenic acid) or -OCH₃, enhancing blood-brain barrier penetration .

- Solubility : Methyl ester derivatives () improve solubility over free carboxylic acids, aiding oral bioavailability .

Synthetic Challenges: Impurities like 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () highlight the complexity of introducing cyclopropyl or fluoro groups during synthesis .

Metabolic Considerations: Sulfated derivatives (e.g., 4-oxo-8-(sulfooxy)-1,4-dihydroquinoline-2-carboxylic acid, ) suggest phase II metabolism pathways, which may influence the pharmacokinetics of the target compound .

Biological Activity

4-Oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylic acid, identified by its CAS number 36308-81-3, is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C₁₁H₆F₃NO₃

- Molecular Weight : 257.16 g/mol

- Structure : The compound features a quinoline core with a trifluoromethyl group at position 8 and a carboxylic acid functional group at position 2.

Antibacterial Activity

Research has indicated that derivatives of 4-quinolone, including those with trifluoromethyl substitutions, exhibit significant antibacterial properties. A study demonstrated that novel derivatives synthesized from this scaffold showed comparable activity to established antibiotics like norfloxacin against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Trifluoromethyl-Substituted Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8a | Staphylococcus aureus | 0.5 µg/mL |

| Streptococcus pneumoniae | 1.0 µg/mL | |

| Escherichia coli | 0.25 µg/mL |

Anticancer Activity

Fluorinated compounds have been noted for their enhanced biological activities due to the unique properties imparted by fluorine atoms. For instance, studies have shown that certain fluorinated quinolines can inhibit cancer cell growth effectively. While specific data on the anticancer activity of this compound is limited, related compounds have demonstrated promising results against various cancer cell lines .

Case Study: Anticancer Activity

A related study found that certain fluorinated quinolines exhibited cytotoxic effects against MCF-7 breast cancer cells and HepG2 liver cancer cells, suggesting a potential pathway for further research into the anticancer properties of trifluoromethyl-substituted quinolines .

The biological activity of this compound can be attributed to its ability to interact with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication in bacteria. The presence of the trifluoromethyl group may enhance binding affinity and selectivity towards these targets compared to non-fluorinated analogs .

Q & A

Q. What in vitro models best predict in vivo efficacy for antibacterial applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.